2-(4-Methoxyphenyl)nicotinic acid
Overview
Description
2-(4-Methoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that nicotinic acid derivatives have been found to exhibit significant anti-proliferative properties . They are often found as a valuable structural motif in a wide range of pharmaceutically active compounds .
Mode of Action
For instance, nicotine, a well-known nicotinic acid derivative, dramatically stimulates neurons and ultimately blocks synaptic transmission by acting as the prototypical agonist at nicotinic cholinergic receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
It’s known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
It’s known that 5-amino-nicotinic acid derivatives have been synthesized successfully and assessed for their action against α-amylase and α-glucosidase .
Action Environment
It’s known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)nicotinic acid, like other nicotinic acid derivatives, plays a role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to nicotinic acid and its derivatives It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated nicotinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized by selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group results in the corresponding alcohol.
Scientific Research Applications
Comparison with Similar Compounds
2-(4-Methoxyphenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid (Niacin): A well-known compound used to treat hyperlipidemia and vitamin B3 deficiency.
Methyl nicotinate: Used topically for its vasodilatory effects.
The uniqueness of this compound lies in its specific structural features, such as the methoxy group, which can impart distinct chemical and biological properties compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJGJJNZDKBSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680760 | |
Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225539-80-9 | |
Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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